MFCD00082965

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MFCD00082965 is an inorganic compound with the molecular formula H₂ZrF₆. It is a colorless to light blue or green liquid, known for its strong acidity due to the presence of fluorine atoms bonded to zirconium. This compound is highly soluble in water and is primarily used as a corrosion inhibitor, especially for aluminum .

Méthodes De Préparation

MFCD00082965 can be synthesized by dissolving zirconium oxide powder in hydrofluoric acid. The process involves stirring the mixture at temperatures between 30°C to 40°C for several hours until a clear solution is obtained. The solution is then centrifuged and evaporated to obtain white crystals of hexafluorozirconic acid . Industrially, it is produced by reacting zirconium dioxide with hydrofluoric acid, followed by purification steps to remove impurities .

Analyse Des Réactions Chimiques

MFCD00082965 undergoes various chemical reactions, including:

Dissociation in Water: It dissociates to form zirconium and fluoride ions, which are highly reactive and can form complexes with other compounds.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Substitution Reactions: It can react with other metal ions to form different zirconium complexes.

Common reagents used in these reactions include hydrofluoric acid and other fluoride-containing compounds. Major products formed include zirconium oxide and various zirconium-fluoride complexes .

Applications De Recherche Scientifique

MFCD00082965 has a wide range of applications in scientific research and industry:

Mécanisme D'action

MFCD00082965 exerts its effects primarily through the dissociation of zirconium and fluoride ions in water. These ions are highly reactive and can form complexes with other compounds, enhancing the corrosion resistance of treated metals. The formation of a dense, structured nano-ceramic conversion film on metal surfaces provides a strong barrier and improves adhesion .

Comparaison Avec Des Composés Similaires

MFCD00082965 is often compared with other hexafluoro acids, such as hexafluorosilicic acid and hexafluorotitanic acid. While all these compounds share similar properties, hexafluorozirconic acid is particularly effective as a corrosion inhibitor for aluminum and is less hazardous compared to nickel-based alternatives . Other similar compounds include hexafluorophosphoric acid and fluoroboric acid .

Propriétés

IUPAC Name |

hexafluorozirconium(2-);hydron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Zr/h6*1H;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIGZHYPWYIZLM-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

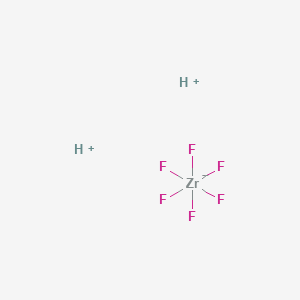

[H+].[H+].F[Zr-2](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Hexafluorozirconic Acid suitable for metal surface treatment?

A1: Hexafluorozirconic acid is primarily used to create conversion coatings on metal surfaces, particularly steel and aluminum. [] These coatings are essentially thin layers of zirconium oxide (ZrO2) that form through a chemical reaction between the acid and the metal. [] This ZrO2 layer enhances the metal's corrosion resistance and improves the adhesion of subsequent coatings, such as paints or polymers. [, , , , , ]

Q2: How does the duration of Hexafluorozirconic Acid treatment affect steel?

A2: Longer treatment durations in a Hexafluorozirconic Acid solution lead to the formation of a more robust and protective ZrO2 layer on steel surfaces. [] This enhanced layer translates to increased hydrophobicity, evident from higher water contact angles, and significantly improves the steel's corrosion resistance in saline solutions. []

Q3: Does Hexafluorozirconic Acid pretreatment impact coating adhesion on steel?

A3: Yes, pretreating steel substrates with Hexafluorozirconic Acid noticeably enhances the adhesion of coatings like polyurethane and epoxy. [, ] This improvement stems from the formation of a stronger ZrO2 layer, which provides a more favorable surface for coating adhesion and slows down cathodic delamination. [, ]

Q4: How does the pH of the solution affect the corrosion resistance of Hexafluorozirconic Acid treated steel?

A4: The pH of the solution plays a crucial role in the corrosion resistance of pretreated steel. While Hexafluorozirconic Acid treatment increases corrosion resistance in neutral solutions, it can lead to lower resistance in acidic solutions compared to untreated steel. [] This behavior is attributed to the influence of pH on the properties of the formed ZrO2 layer and its interaction with the corrosive environment. [, ]

Q5: Can Hexafluorozirconic Acid be used to treat aluminum alloys?

A5: Yes, research demonstrates the effectiveness of Hexafluorozirconic Acid in treating aluminum alloys like AA6061-T6 and AA7075-T6. [, ] This treatment enhances the surface properties, wear resistance, and adhesiveness of the alloys, making them more suitable for various applications. [, ]

Q6: Is Hexafluorozirconic Acid a viable alternative to phosphate conversion coatings?

A6: Yes, Hexafluorozirconic Acid presents a promising alternative to traditional phosphate conversion coatings, which pose environmental concerns. [, ] Studies show that Hexafluorozirconic Acid-based treatments can provide comparable or even superior corrosion resistance and paint adhesion, particularly for galvanized steel, making them a more environmentally friendly option. [, ]

Q7: What is the molecular formula and weight of Hexafluorozirconic Acid?

A7: The molecular formula of Hexafluorozirconic Acid is H2ZrF6. Its molecular weight is 207.23 g/mol. []

Q8: Which analytical techniques are commonly used to characterize Hexafluorozirconic Acid treated surfaces?

A8: Several analytical techniques are employed to study the effects of Hexafluorozirconic Acid treatment:

- X-ray photoelectron spectroscopy (XPS): Determines the elemental composition and chemical states of the treated surface, confirming the presence of ZrO2. [, ]

- Scanning electron microscopy (SEM): Provides high-resolution images of the surface morphology, revealing changes in texture and the presence of coatings. [, , , ]

- Contact angle measurements: Assess the hydrophobicity of the treated surface, indicating the effectiveness of the treatment in altering surface energy. [, ]

- Electrochemical impedance spectroscopy (EIS): Evaluates the corrosion resistance of the treated surface by measuring impedance at different frequencies. [, , , , , , ]

- Fourier transform infrared spectroscopy (FTIR): Identifies chemical bonds and functional groups present on the treated surface, providing insights into the chemical interactions. [, , ]

Q9: Can ion chromatography be used to analyze Hexafluorozirconic Acid?

A9: Yes, ion chromatography is a viable method for determining anionic impurities like chloride, bromide, nitrate, and sulfate in Hexafluorozirconic Acid samples. [] This technique is particularly useful for quality control in industrial settings. []

Q10: Are there any other compounds that can be combined with Hexafluorozirconic Acid to enhance its properties?

A10: Yes, research suggests that incorporating various compounds into Hexafluorozirconic Acid solutions can modify the properties of the resulting coatings.

- Nickel and molybdenum salts: Adding these salts to the Hexafluorozirconic Acid solution can lead to the formation of oxide-zirconium coatings with improved adhesion and corrosion resistance, particularly on steel substrates. [, , ]

- Clay nanoparticles: Incorporating clay nanoparticles into epoxy coatings, along with Hexafluorozirconic Acid pretreatment of the steel substrate, results in significantly enhanced anti-corrosive performance and improved coating adhesion. []

- Hydrogen peroxide (H2O2): Adding H2O2 to Hexafluorozirconic Acid baths during the treatment of galvanized steel can lead to the formation of phosphate-free protective nanoceramic coatings with long-term corrosion resistance comparable to phosphate coatings. []

Q11: What are the safety considerations when working with Hexafluorozirconic Acid?

A11: As with any strong acid, handling Hexafluorozirconic Acid requires strict safety precautions.

- Personal protective equipment: Always wear appropriate PPE, including gloves, lab coats, and eye protection, to prevent skin and eye contact. []

- Ventilation: Work in a well-ventilated area to minimize exposure to fumes. []

- Handling and storage: Follow the manufacturer's guidelines for safe handling and storage. Store in tightly sealed containers in a cool, dry place. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.